Triphenylmethanesulfenamide
Overview
Description
Triphenylmethanesulfenamide is an organosulfur compound characterized by the presence of a sulfenamide group attached to a triphenylmethane backbone. Its chemical formula is (C6H5)3CSNH2, and it has a molecular weight of 291.41 g/mol . This compound is known for its applications in organic synthesis, particularly in the mild, reductive amination of carbonyl compounds .
Preparation Methods
Triphenylmethanesulfenamide can be synthesized through various methods. One common synthetic route involves the reaction of triphenylmethanesulfenyl chloride with amines. For example, triphenylmethanesulfenyl chloride reacts with butylamine in benzene at 25°C to form this compound . Another method involves the reaction of sulfenyl chlorides with ammonia or primary, secondary, and tertiary amines . Industrial production methods typically involve similar reactions but are optimized for larger-scale production.
Chemical Reactions Analysis
Triphenylmethanesulfenamide undergoes several types of chemical reactions, including:
Scientific Research Applications
Triphenylmethanesulfenamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the mild, reductive amination of carbonyl compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of triphenylmethanesulfenamide involves its ability to form stable intermediates with carbonyl compounds during reductive amination. The sulfenamide group facilitates the formation of imine intermediates, which can then be reduced to amines. This process is crucial in organic synthesis for the formation of various amine derivatives .
Comparison with Similar Compounds
Triphenylmethanesulfenamide is unique compared to other sulfenamides due to its triphenylmethane backbone, which provides steric hindrance and stability. Similar compounds include:
Sulfinamides: These compounds have an oxidized sulfur atom and are used in different chemical reactions.
Sulfonamides: These compounds have a fully oxidized sulfur atom and are widely used as antibiotics.
Sulfenamides: Other sulfenamides with different alkyl or aryl groups exhibit varying chemical properties and reactivities.
This compound stands out due to its specific applications in reductive amination and its stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
S-tritylthiohydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYQAYNSQSDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321626 | |
Record name | Triphenylmethanesulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38499-08-0 | |
Record name | NSC378985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylmethanesulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethanesulfenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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